2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-18(2)10-24-15-9-11(7-8-14(15)21-17(18)23)20-16(22)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNJBTJKMKBGPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Br)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a tetrahydrobenzo[b][1,4]oxazepine core and a bromobenzamide moiety. Its molecular formula is with a molecular weight of approximately 364.24 g/mol.
Pharmacological Properties
Research indicates that this compound exhibits several biological activities:
1. Antitumor Activity
Studies have shown that derivatives of oxazepines can inhibit cancer cell proliferation. For example, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
2. Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. It has been tested against Gram-positive and Gram-negative bacteria and demonstrated significant inhibitory effects. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential bacterial enzymes .
3. Anti-inflammatory Effects
In vitro studies suggest that the compound can modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines and reduces the activation of NF-kB signaling pathways in macrophages .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It may interact with various cellular receptors influencing signaling pathways related to cell survival and apoptosis.
Case Studies
Several studies have documented the biological activity of this compound:
Scientific Research Applications
Synthesis of Complex Organic Molecules
The compound serves as an effective building block in organic synthesis. It can be utilized to create more complex structures through various chemical reactions such as:
- Coupling Reactions : It can participate in cross-coupling reactions to form carbon-carbon bonds.
- Functionalization : The bromine atom can be substituted with other functional groups to modify the compound's properties for specific applications .
Research indicates that 2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Pharmaceutical Development
This compound is being explored as a pharmaceutical intermediate. Its derivatives could lead to the development of new drugs targeting specific diseases due to its unique structural features that may interact with biological targets effectively .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of the compound against several pathogens. The results demonstrated significant inhibition zones in bacterial cultures treated with varying concentrations of the compound, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines indicated that treatment with this compound led to a dose-dependent reduction in cell viability. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations:
Bromine Positional Isomerism : The target compound’s 2-bromo substitution on the benzamide contrasts with the 3-bromo analog (CAS 921795-21-3). This difference may influence steric interactions in receptor binding .
Core Heterocycle : PBX2’s benzo-pyrrolo-oxazine core (vs. oxazepine) alters conformational flexibility, which could modulate activity as a receptor antagonist .
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic routes for preparing 2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide? The synthesis typically involves a multi-step sequence:
Core formation : Construct the tetrahydrobenzo[b][1,4]oxazepine ring via cyclization of a brominated precursor under reflux with catalysts like acetic acid .
Benzamide coupling : Introduce the 2-bromobenzamide moiety using coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Advanced: How can reaction conditions be optimized to improve yield and purity during scale-up?
- Temperature control : Lower coupling reaction temperatures (0–5°C) reduce side-product formation .
- Solvent selection : Replace DMF with THF for easier post-reaction solvent removal .
- Catalyst screening : Test Pd-based catalysts for Buchwald-Hartwig amidation to enhance efficiency .
Structural Characterization
Basic: Which analytical techniques are essential for confirming the compound’s structure?
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (expected m/z: ~435.2) .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or crystal packing?
- Use SHELXL for refinement of single-crystal data to determine bond angles and torsional strain in the oxazepine ring .
- ORTEP-3 generates thermal ellipsoid plots to visualize disorder in the bromobenzamide group .
Biological Activity and Mechanism
Basic: What preliminary assays are used to identify the compound’s biological activity?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HCT-116) using MTT assays (IC values <10 µM suggest potency) .
- Enzyme inhibition : Test kinase inhibition (e.g., EGFR) via fluorescence-based assays .
Advanced: What advanced techniques elucidate its mechanism of action at the molecular level?
- Surface plasmon resonance (SPR) : Quantify binding affinity () to target proteins .
- Cryo-EM : Resolve compound-protein complexes to identify allosteric binding sites .
Structure-Activity Relationship (SAR) Studies
Advanced: How do substituent modifications on the benzamide or oxazepine ring affect bioactivity?
| Substituent | Activity Trend (vs. Parent Compound) | Reference |
|---|---|---|
| 2-Bromo | ↑ Cytotoxicity (IC ↓ 30%) | |
| 3,4-Dimethoxy | ↓ Solubility, ↑ LogP | |
| 5-Allyl | Enhanced kinase inhibition |
Analytical Method Development
Basic: What standard methods assess solubility and partition coefficient (LogP)?
- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
- LogP : Reverse-phase HPLC (C18 column, methanol/water gradient) .
Advanced: How can LC-MS/MS be adapted to quantify the compound in biological matrices?
- Sample prep : Protein precipitation with acetonitrile (recovery >85%) .
- Ionization : ESI+ mode with MRM transitions (m/z 435.2 → 318.1) .
Resolving Contradictory Data
Advanced: How should conflicting results in biological assays be addressed?
- Dose-response validation : Re-test across a wider concentration range (1 nM–100 µM) .
- Off-target profiling : Use kinome-wide screening to rule out nonspecific binding .
- Metabolite analysis : Incubate with liver microsomes to identify degradation products .
Computational Modeling
Advanced: Which computational tools predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with EGFR (binding energy <−9 kcal/mol suggests strong affinity) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns .
Scale-Up Challenges
Advanced: What industrial techniques mitigate issues during pilot-scale synthesis?
- Continuous flow chemistry : Reduces reaction time and improves reproducibility .
- Process analytical technology (PAT) : In-line FTIR monitors intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
